Bis(ethylenedithio)tetrathiafulvalene-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5,6,6-tetradeuterio-2-(5,5,6,6-tetradeuterio-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJCVNLYDXCIBG-SVYQBANQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(SC2=C(S1)SC(=C3SC4=C(S3)SC(C(S4)([2H])[2H])([2H])[2H])S2)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539817 |

Source

|

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101751-48-8 |

Source

|

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Isotope Effect in BEDT-TTF-d8 Organic Superconductors

Mechanism, Synthesis, and Phase Control in

Executive Summary

This technical guide addresses the anomalous isotope effect observed in organic superconductors based on the electron donor molecule bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF or "ET").[1] Unlike the standard BCS (Bardeen-Cooper-Schrieffer) prediction where heavier isotopes suppress the critical temperature (

For researchers in condensed matter physics and materials science, understanding this phenomenon is critical. It is not merely a mass effect but a geometrical isotope effect that acts as "negative chemical pressure," tuning the bandwidth (

Theoretical Framework: The Geometrical Isotope Effect

BCS Theory vs. The Organic Anomaly

In conventional phonon-mediated superconductors, the isotope effect coefficient

-

Observation: In

-(BEDT-TTF) -

Observation: In

-(BEDT-TTF)

The Mechanism: Chemical Pressure and Bandwidth

The anomaly arises because the C-D bond is shorter and stiffer than the C-H bond due to zero-point energy differences. This is not a direct phonon-mass effect but a structural perturbation.

-

Bond Shortening: The C-D bonds in the terminal ethylene groups of BEDT-TTF are shorter than C-H bonds.

-

Lattice Perturbation: This shortening alters the steric hindrance between donor molecules, modifying the unit cell parameters (specifically the inter-dimer transfer integrals).

-

Electronic Correlation (

): The structural change reduces the electronic bandwidth ( -

Result: Deuteration mimics the effect of decompression (negative hydrostatic pressure).

Pathway Visualization

The following diagram illustrates the causal link between isotopic substitution and the macroscopic superconducting state.

Figure 1: The Geometrical Isotope Effect pathway. Deuteration acts as a structural tuner rather than a simple phonon mass dampener.

Synthesis Protocol: BEDT-TTF-d8 and Single Crystal Growth

High-purity synthesis is paramount. Impurities act as disorder potentials that can suppress superconductivity, masking the subtle isotope effect.

Precursor Synthesis (BEDT-TTF-d8)

The synthesis relies on the cross-coupling of thiones or the reaction of deuterated alkyl halides with 1,3-dithiole-2-thione-4,5-dithiolate (dmit) derivatives.

Reagents:

-

d4-1,2-Dibromoethane (

D atom enrichment). -

Carbon disulfide (

). -

Sodium metal / DMF.

Protocol Summary:

-

Thione Formation: React d4-1,2-dibromoethane with (Bu

N) -

Coupling: Desulfurize/couple the thione using triethyl phosphite P(OEt)

at reflux (110-120°C) under Argon atmosphere. -

Purification: Silica gel chromatography (CS

eluent) followed by recrystallization from chloroform.-

Quality Control:

H-NMR must show zero proton signal; Mass Spectrometry (MALDI-TOF) must confirm the mass shift (+8 Da).

-

Electrocrystallization (Crystal Growth)

Organic superconductors are grown as cation-radical salts via electrochemical oxidation.

Equipment: H-shaped electrochemical cell (15-20 mL capacity) with a glass frit separator. Electrodes: Platinum wire (1 mm diameter), polished and flame-annealed.

Step-by-Step Workflow:

-

Anode Chamber: Dissolve 10 mg BEDT-TTF-d8 in 15 mL solvent (typically 1,1,2-Trichloroethane, Chlorobenzene, or THF).

-

Cathode Chamber: Dissolve the anion electrolyte.

-

For Cu(NCS)

: Use CuSCN + KSCN + 18-crown-6 ether. -

For Cu[N(CN)

]Br: Use CuBr + NaN(CN)

-

-

Conditioning: Seal cell under inert atmosphere (

or Ar). -

Electrolysis: Apply constant current (

). Note: Low current density is crucial for minimizing defects. -

Harvest: Run for 2-4 weeks. Black, plate-like crystals will form on the anode.

Figure 2: Synthesis workflow from deuterated precursor to single crystal.

Experimental Characterization & Data Analysis

Comparative Data: H8 vs. D8

The following table summarizes the critical temperature shifts for the two most prominent

| Salt Anion (X) | Effect Type | Physical Interpretation | ||

| Cu(NCS) | 10.4 K | 11.0 - 11.2 K | Inverse | Negative pressure optimizes Fermi surface nesting or density of states. |

| Cu[N(CN) | 11.8 K | Insulator / < 11 K | Mott Transition | Negative pressure pushes system across the Mott boundary ( |

| Cu[N(CN) | 12.8 K (0.3 kbar) | ~13 K (0.3 kbar) | Inverse | Under pressure, D8 shows higher |

Interpreting the Phase Diagram

The behavior of BEDT-TTF salts is best understood via the universal phase diagram.

-

Horizontal Axis: Hydrostatic Pressure / Chemical Pressure (Bandwidth

). -

Vertical Axis: Temperature (

).[2][3][4]

The Deuteration Shift:

Replacing H8 with D8 shifts the material to the left on the pressure axis (lower

-

For Cu(NCS)

: The H8 salt is well within the metallic/superconducting region. Deuteration shifts it left, but it remains superconducting, potentially optimizing -

For Cu[N(CN)

]Br: The H8 salt sits precariously close to the Metal-Insulator transition line. Deuteration shifts it left across the boundary, turning the superconductor into an antiferromagnetic Mott insulator at ambient pressure. Superconductivity in the D8 salt can be restored by applying physical pressure to counteract the chemical negative pressure.

Key Verification Protocols

To validate the isotope effect, you must distinguish it from disorder effects.

-

SQUID Magnetometry: Measure Zero-Field Cooled (ZFC) and Field Cooled (FC) magnetization. A sharp transition (

) indicates high crystal quality and intrinsic isotope effects. Broad transitions suggest disorder. -

X-Ray Diffraction (Low T): Measure lattice parameters at 10-20 K. Confirm that the

-axis (inter-plane) or specific intermolecular distances contract/expand as predicted by the geometrical model.

Implications for Research

The study of BEDT-TTF-d8 confirms that organic superconductivity is mediated by strong electron-electron correlations (

-

For Material Design: Modifying the terminal ethylene group (e.g., halogenation, deuteration) is a viable strategy for "fine-tuning" the bandwidth to maximize

. -

For Physics: It challenges the universality of the BCS mass-scaling law, highlighting the role of "soft" molecular lattices where electronic and structural degrees of freedom are coupled.

References

-

Schirber, J. E., et al. (1986). Isotope Effect in the Organic Superconductor

-(BEDT-TTF) -

Kini, A. M., et al. (1990). Isotope Effect in the Organic Superconductor

-(BEDT-TTF) -

Tokumoto, M., et al. (1991). Fermi Surface and Superconductivity in Organic Conductors. Springer Proceedings in Physics. Link

-

Toyota, N., et al. (2007). Physics of Organic Superconductors and Conductors. Springer Series in Materials Science. Link

-

Schlueter, J. A., et al. (2001).[5][6] Universal inverse deuterium isotope effect on the

of BEDT-TTF-based molecular superconductors. Physica C. Link (Preprint access) -

Sasaki, T., et al. (2005). Disorder effect on the superconductivity of the organic superconductor

-(BEDT-TTF)

Sources

- 1. hzdr.de [hzdr.de]

- 2. researchgate.net [researchgate.net]

- 3. Low temperature x-ray study of geometrical isotope effect in hydrogenated and deuterated single crystals of both /spl kappa/-(BEDT-TTF)/sub 2/Cu(NCS)/sub 2/ and /spl kappa/-(BEDT-TTF)/sub 2/Cu[N(CN)/sub 2/]Br -(bedt-ttf)2cu[n(cn)2]br. | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Isotope effect study of κ-(BEDT-TTF)<sub>2</sub>Cu(NCS)<sub>2</sub>: Labeling in the anion. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

The Isotope Effect in Organic Superconductors: A Technical Guide to BEDT-TTF-h8 and BEDT-TTF-d8

Abstract

This technical guide provides an in-depth exploration of the fundamental differences between the hydrogenated (h8) and deuterated (d8) isotopologues of the organic donor molecule bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). Focusing on the well-studied κ-(BEDT-TTF)₂Cu[N(CN)₂]Br salt, we delve into the synthesis, structural characteristics, and comparative physical properties of these two forms. This document is intended for researchers, materials scientists, and professionals in drug development seeking a comprehensive understanding of the subtle yet significant impact of isotopic substitution on the electronic and superconducting properties of molecular conductors. We will detail the experimental protocols for synthesis and characterization and discuss the theoretical underpinnings of the observed isotope effect.

Introduction: The Significance of BEDT-TTF and the Isotope Effect

The organic donor molecule bis(ethylenedithio)tetrathiafulvalene, commonly known as BEDT-TTF or ET, is a cornerstone in the field of molecular electronics and superconductivity. Its ability to form highly conducting, two-dimensional charge-transfer salts has led to the discovery of a rich variety of electronic ground states, including metallic, insulating, and superconducting phases. The physical properties of these materials are exquisitely sensitive to subtle changes in their crystal structure, which can be tuned by external pressure or by chemical modification of the constituent molecules.

One of the most precise methods to probe the mechanisms of superconductivity is through isotopic substitution. The isotope effect refers to the change in the superconducting transition temperature (Tc) upon replacing an element with one of its heavier isotopes.[1] In conventional superconductors, where electron pairing is mediated by lattice vibrations (phonons), a decrease in Tc with increasing isotopic mass is typically observed. This is because heavier ions vibrate more slowly, affecting the energy scale of the electron-phonon coupling.[2]

This guide focuses on the comparison between the fully hydrogenated BEDT-TTF (BEDT-TTF-h8) and its fully deuterated counterpart (BEDT-TTF-d8), where all eight hydrogen atoms on the terminal ethylene groups are replaced by deuterium. This seemingly minor change in mass has profound consequences for the material's superconducting properties, offering a unique window into the role of molecular vibrations and electron-phonon interactions in these complex organic systems.

Molecular Structure and Isotopic Substitution

The fundamental difference between BEDT-TTF-h8 and BEDT-TTF-d8 lies in the isotopic composition of the terminal ethylene groups.

Figure 1: A schematic representation of the isotopic substitution from BEDT-TTF-h8 to BEDT-TTF-d8.

The substitution of protium (¹H) with deuterium (²H) doubles the mass at these specific atomic sites, leading to a change in the vibrational modes (phonons) associated with the C-H(D) bonds and the entire ethylene group. These high-frequency molecular vibrations can couple to the conduction electrons, and thus, modifying them through deuteration directly probes the electron-phonon interaction.

Synthesis of BEDT-TTF-h8 and BEDT-TTF-d8 Salts

The synthesis of high-quality single crystals of BEDT-TTF salts is crucial for investigating their intrinsic physical properties. The most common method is electrochemical crystallization.

Synthesis of BEDT-TTF-h8 and BEDT-TTF-d8 Precursors

The synthesis of the BEDT-TTF donor molecule, in both its hydrogenated and deuterated forms, is a multi-step process. A common route involves the coupling of thione precursors.[3][4] For the deuterated variant, deuterated starting materials are required.

Conceptual Synthesis Pathway for BEDT-TTF-d8:

Figure 2: A conceptual workflow for the synthesis of the BEDT-TTF-d8 precursor molecule.

Electrocrystallization Protocol

Single crystals of κ-(BEDT-TTF)₂Cu[N(CN)₂]Br are grown by galvanostatic electrocrystallization.

Step-by-Step Electrocrystallization Methodology:

-

Cell Preparation: A two-compartment H-shaped electrochemical cell is used, with platinum electrodes in each compartment.

-

Electrolyte Solution: The supporting electrolyte, typically a mixture of CuBr, NaN(CN)₂, and 18-crown-6 ether, is dissolved in an appropriate organic solvent such as a mixture of 1,1,2-trichloroethane and ethanol.[5]

-

Donor Solution: The BEDT-TTF-h8 or BEDT-TTF-d8 donor molecule is dissolved in the same solvent system and placed in the anode compartment of the H-cell.

-

Electrolysis: A constant current (typically in the range of 0.5-2.0 µA) is applied between the platinum electrodes.

-

Crystal Growth: Over a period of several days to weeks, slow oxidation of the BEDT-TTF molecules at the anode leads to the formation of high-quality single crystals on the electrode surface.

-

Harvesting: The crystals are carefully harvested, washed with the solvent, and dried.

Comparative Analysis: Structural and Physical Properties

The substitution of hydrogen with deuterium leads to measurable differences in the structural and physical properties of the resulting charge-transfer salts.

Crystallographic Data

While the overall crystal structure and packing motif (in this case, the κ-phase) are preserved upon deuteration, subtle changes in the lattice parameters and intermolecular interactions are observed. These changes are often attributed to the different vibrational amplitudes and zero-point energies of the C-H and C-D bonds, which can influence the crystal packing.

| Property | κ-(BEDT-TTF-h8)₂Cu[N(CN)₂]Br | κ-(BEDT-TTF-d8)₂Cu[N(CN)₂]Br | Reference |

| Crystal System | Orthorhombic | Orthorhombic | [6] |

| Space Group | Pnma | Pnma | [6] |

| a (Å) | 12.943 | 12.937 | [7] |

| b (Å) | 32.893 | 32.884 | [7] |

| c (Å) | 8.468 | 8.463 | [7] |

| V (ų) | 3605.5 | 3599.8 | [7] |

Table 1: Comparison of crystallographic lattice parameters for κ-(BEDT-TTF)₂Cu[N(CN)₂]Br with hydrogenated and deuterated donors. A slight decrease in the unit cell volume upon deuteration is observed.[7]

Superconducting and Electronic Properties

The most striking difference between the h8 and d8 salts is in their superconducting transition temperature (Tc).

| Property | BEDT-TTF-h8 | BEDT-TTF-d8 | Reference |

| Superconducting Transition Temperature (Tc) | ~11.6 K | ~11.2 K | [8] |

| Isotope Effect | - | "Normal" (Tc decreases) | [8] |

| Ground State (Slow Cooling) | Superconductor | Superconductor | [8] |

| Ground State (Rapid Cooling) | Superconductor | Insulator | [9] |

Table 2: Comparison of the superconducting properties of κ-(BEDT-TTF)₂Cu[N(CN)₂]Br with hydrogenated and deuterated donors.

The deuteration of the terminal ethylene groups in κ-(BEDT-TTF)₂Cu[N(CN)₂]Br leads to a decrease in Tc by approximately 0.4 K.[8] This is in contrast to the "inverse" isotope effect observed in some other organic superconductors, where deuteration increases Tc. This "normal" isotope effect in the κ-Br salt provides strong evidence for the involvement of phonons in the superconducting pairing mechanism.

Furthermore, the electronic ground state of the deuterated salt is highly sensitive to the cooling rate. While slow cooling results in a superconducting ground state, rapid cooling can drive the system into an insulating state.[9] This suggests that the deuterated compound is closer to the Mott metal-insulator transition boundary in the generalized phase diagram of κ-(BEDT-TTF)₂X salts. The subtle structural changes induced by deuteration are sufficient to tip the balance between these competing ground states.

Experimental Characterization Protocols

Four-Probe DC Resistivity Measurement

This technique is used to measure the temperature dependence of the electrical resistance of the single crystals, allowing for the determination of Tc and the overall electronic behavior.

Experimental Workflow for Four-Probe Measurement:

Figure 3: A generalized workflow for the four-probe DC resistivity measurement of a single organic crystal.[10][11]

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic susceptibility of the sample as a function of temperature. This provides a bulk measurement of the superconducting transition, complementing the transport measurements.

Step-by-Step SQUID Magnetometry Protocol:

-

Sample Preparation: A single crystal or an aligned collection of crystals is mounted in a sample holder, typically a clear plastic straw, and affixed with a small amount of grease.

-

Mounting: The sample holder is attached to the SQUID sample rod.

-

Measurement Chamber: The sample is inserted into the SQUID magnetometer, which is cooled with liquid helium.

-

Zero-Field Cooling (ZFC): The sample is cooled to the lowest temperature (e.g., 2 K) in the absence of an external magnetic field.

-

Applying Field: A small DC magnetic field (typically 10-20 Oe) is applied.

-

Data Acquisition (ZFC): The magnetic moment is measured as the temperature is slowly increased. The sharp drop in magnetization indicates the onset of superconductivity (Meissner effect).

-

Field Cooling (FC): The sample is cooled from above Tc in the presence of the same magnetic field, and the magnetic moment is measured upon cooling.

Theoretical Insights: The Isotope Effect and Electron-Phonon Coupling

The observed "normal" isotope effect in κ-(BEDT-TTF-d8)₂Cu[N(CN)₂]Br points towards a significant role for electron-phonon coupling in the pairing mechanism. According to the Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity, Tc is related to the characteristic phonon frequency (ω) and the electron-phonon coupling strength.

The substitution of hydrogen with heavier deuterium atoms lowers the vibrational frequencies of the C-H(D) modes in the BEDT-TTF molecule. If these specific vibrational modes are coupled to the conduction electrons and are involved in the formation of Cooper pairs, this reduction in the phonon energy scale leads to a decrease in Tc.[1]

Recent studies suggest that deuteration can also induce subtle structural changes that effectively apply a "chemical pressure" to the system.[8] This can modify the electronic bandwidth and the strength of electron correlations, pushing the deuterated salt closer to the Mott insulating phase. This proximity to the metal-insulator boundary is a key feature of the κ-(BEDT-TTF)₂X family and is believed to be intimately linked to the mechanism of superconductivity.

Conclusion

The comparative study of BEDT-TTF-h8 and BEDT-TTF-d8 provides a powerful tool for elucidating the complex interplay of structural, electronic, and vibrational properties in organic superconductors. The key takeaways are:

-

Structural Perturbation: Deuteration acts as a subtle structural and vibrational perturbation, slightly altering lattice parameters and significantly changing the frequencies of specific molecular vibrations.

-

Impact on Superconductivity: In the κ-(BEDT-TTF)₂Cu[N(CN)₂]Br system, this perturbation manifests as a "normal" isotope effect, with a decrease in Tc upon deuteration, highlighting the importance of electron-phonon coupling.

-

Proximity to the Mott Transition: The increased sensitivity of the deuterated salt's ground state to cooling rates suggests it is located closer to the critical boundary of the metal-insulator transition.

This in-depth understanding of the differences between BEDT-TTF-h8 and BEDT-TTF-d8 not only deepens our fundamental knowledge of organic superconductivity but also provides valuable insights for the rational design of new molecular materials with tailored electronic properties.

References

- Nowack, A., Poppe, U., Weger, M., Schweitzer, D., & Schwenk, H. (1987). Determination of the Electron Phonon Coupling and the Superconducting Gap in/I-(BEDT-TTF)2X Crystals (X = I3, IAuI). Z. Phys.

- Coleman, L. B. (1975). Technique for conductivity measurements on single crystals of organic materials. Review of Scientific Instruments, 46(9), 1125-1126.

- Effective Method for Multi-Probe Electrical Measurements of Organic Single Crystals: Four-Terminal N

- Day, P. et al. (2008). Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry, 6(21), 3949-3957.

- Isotope Effect as a Probe of the Role of Phonons in Conventional and High Temper

-

Larsen, J., & Lenoir, C. (1998). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][3][12]DITHIINYLIDENE (BEDT-TTF). Organic Syntheses, 75, 264.

- Akutsu, H., et al. (2021). Electronic Heat Capacity and Lattice Softening of Partially Deuterated Compounds of κ-(BEDT-TTF)2Cu[N(CN)2]Br. MDPI.

- Doležal, P. (n.d.). Crystal Structure Modifications in Organic Charge-transfer Salt – k-[(BEDT-TTF)1-x(BEDT-STF)x]2Cu2(CN)3.

- Chiral diethyl-EDT-TTF and tetraethyl-BEDT-TTF: synthesis, structural characterization, radical cation salt and charge transfer complexes. (2014). CrystEngComm, 16(1), 101-112.

- Bis(vinylenedithio)tetrathiafulvalene analogues of BEDT-TTF. (2015). Beilstein Journal of Organic Chemistry, 11, 494-504.

- Kanoda, K., et al. (2023). arXiv:2301.

- Tektronix. (n.d.). Four-Probe Resistivity and Hall Voltage Measurements with the Model 4200-SCS.

- Ossila. (n.d.). How to Measure Sheet Resistance using a Four-Point Probe.

- SQUID Magnetometer–susceptometer. (n.d.).

- MG Chemicals. (2022, April 19). Understanding Resistivity & the 4 point probe Method.

- Request PDF | Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. (n.d.).

- PhysLab. (n.d.). Principles and Applications of Superconducting Quantum Interference Devices (SQUIDs).

- Deuteration Induced Electron-Phonon Coupling Modulation: Suppressing Energy Dissipation and Enhancing Carrier Separation in Organic Photoc

- The SQUID. (2011, March 25).

- Synthesis of New Derivatives of BEDT-TTF: Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BE. (2021).

- 11 Superconductivity and SQUID magnetometer. (n.d.).

- Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. (2022). PMC.

- Searching for Crystallographic Superstructures in κ-(BEDT-TTF)2Cu[N(CN)2]Br. (n.d.). Helmholtz-Zentrum Berlin (HZB).

- Isotope Effect and Electron-Phonon Interaction. (2025). Superconducting Devices Class Notes.

- Lattice dynamics and electron-phonon coupling in β-(BEDT-TTF)_2I_3 organic superconductor. (2000). arXiv.

- SQUID Magnetometer. (n.d.).

- BEDT-TTF organic superconductors: The role of phonons. (2002). Semantic Scholar.

- Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. (2022). The Journal of Physical Chemistry C.

- Isotope Effect in Superconductivity. (n.d.). B.H. College.

- Study of the Isotope Effects of Novel Superconducting LaH10-LaD10 and H3S-D3S Systems. (2021).

- Bis(ethylenedithio)tetrathiafulvalene 98 66946-48-3. (n.d.). Sigma-Aldrich.

- Crystal and Electronic Structures of the Organic Superconductors, Κ-(BEDT-TTF)2Cu(CN)[N(CN)2] and Κ-(BEDT-TTF)2Cu2(CN)3 (Z-Library). (n.d.). Scribd.

- κ-type BEDT-TTF salt. (n.d.). Yamamoto Group.

- The FFLO State in the Dimer Mott Organic Superconductor κ-(BEDT-TTF)2Cu[N(CN)2]Br. (2021). MDPI.

- Thermodynamic Properties of κ-(BEDT-TTF)2X Salts: Electron Correlations and Superconductivity. (2025).

- Unified picture of the oxygen isotope effect in cuprate superconductors. (2006). PNAS, 103(40), 14655-14659.

Sources

- 1. bhcollege.ac.in [bhcollege.ac.in]

- 2. Isotope Effect as a Probe of the Role of Phonons in Conventional and High Temperature Superconductors [article.sapub.org]

- 3. Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure Modifications in Organic Charge-transfer Salt k-[(BEDT-TTF)1-x(BEDT-STF)x]2Cu2(CN)3 [xray.cz]

- 7. arxiv.org [arxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. helmholtz-berlin.de [helmholtz-berlin.de]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Inverse Isotope Effect in Organic Superconductors

Abstract

The isotope effect has historically served as a cornerstone in our understanding of superconductivity, providing the critical experimental evidence for the phonon-mediated pairing mechanism described by the Bardeen-Cooper-Schrieffer (BCS) theory.[1][2] In conventional superconductors, the critical temperature (Tc) is inversely proportional to the isotopic mass (M), a relationship quantified by the isotope exponent α ≈ 0.5.[3] However, a fascinating deviation from this rule emerges in certain classes of materials, most notably in organic superconductors, where an inverse isotope effect (α < 0) is observed—Tcincreases with increasing isotopic mass.[4][5] This phenomenon represents a significant departure from the BCS framework, suggesting the presence of unconventional pairing mechanisms or more complex electron-phonon interactions. This guide provides a comprehensive technical overview of the inverse isotope effect in organic superconductors, focusing on the underlying physics, theoretical models, experimental methodologies for its investigation, and a detailed case study of the κ-(BEDT-TTF)₂X family of materials.

Foundational Concepts: The Conventional Isotope Effect

To appreciate the anomaly of the inverse isotope effect, one must first understand the conventional effect. Discovered in 1950, the isotope effect demonstrated that the superconducting transition temperature (Tc) of elements like mercury depended on the nuclear mass of the isotope used.[1] Specifically, the relationship is given by:

Tc ∝ M-α

where M is the isotopic mass and α is the isotope exponent.

Within the framework of BCS theory, the attractive interaction between electrons (forming Cooper pairs) is mediated by lattice vibrations, or phonons.[6] The characteristic energy of these phonons (the Debye frequency, ωD) is inversely proportional to the square root of the ionic mass (ωD ∝ M-1/2). Since Tc in the BCS model is directly proportional to this characteristic phonon energy, the theory predicts an isotope exponent of α = 0.5.[5] The experimental observation of α ≈ 0.5 in many simple metals was a major triumph for the BCS theory and solidified the concept of phonon-mediated superconductivity.[4][7]

Caption: Logical flow of conventional vs. inverse isotope effects.

The Anomaly in Organic Superconductors

Organic superconductors are a class of materials built from carbon-based molecules.[8] A prominent family is the charge-transfer salts based on the bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) molecule, often abbreviated as ET. In many of these materials, particularly the κ-phase salts like κ-(BEDT-TTF)₂Cu[N(CN)₂]Br, researchers have observed a striking "inverse" isotope effect.[4] When the hydrogen atoms on the terminal ethylene groups of the BEDT-TTF molecule are replaced with their heavier isotope, deuterium, the superconducting transition temperature increases.[9] This finding directly contradicts the simple phonon-mediated picture of BCS theory and points toward a more complex and unconventional superconducting state.

Case Study: The κ-(BEDT-TTF)₂Cu[N(CN)₂]Br System

The organic superconductor κ-(BEDT-TTF)₂Cu[N(CN)₂]Br (hereafter H8-Br, for 8 hydrogen atoms) is one of the most extensively studied systems exhibiting an anomalous isotope effect. It exists at the border between a superconducting and an antiferromagnetic insulating state in the generalized phase diagram for this class of materials.[10] This proximity to a magnetic phase is a hallmark of many unconventional superconductors.[11]

Partial or full deuteration of the BEDT-TTF molecule (replacing H with D) acts as a "negative" chemical pressure, tuning the electronic properties of the material and moving it closer to the insulating phase.[10][12] This tuning allows for a systematic study of the relationship between isotopic mass and Tc.

Quantitative Data Summary

The effect of deuteration on the Tc of κ-(BEDT-TTF)₂Cu[N(CN)₂]Br is not straightforward and is highly sensitive to experimental conditions, particularly the cooling rate through a glass-like transition around 80 K.[9][13] This transition is associated with the ordering of the terminal ethylene groups of the BEDT-TTF molecule. Slower cooling rates lead to a more ordered state.

| Compound | Isotopic Substitution | Tc (K) (Slow Cool) | Isotope Exponent (α) | References |

| κ-(H8-BEDT-TTF)₂Cu[N(CN)₂]Br | All 8 H atoms | ~11.6 - 11.8 K | N/A | [8][14] |

| κ-(D8-BEDT-TTF)₂Cu[N(CN)₂]Br | All 8 H atoms replaced with D | ~12.2 - 12.5 K | ~ -0.3 to -0.4 | [9][13] |

| κ-(d[n,n]-BEDT-TTF)₂Cu[N(CN)₂]Br | Partial deuteration (n D atoms per side) | Varies with 'n' | Varies | [12] |

| κ-(¹³C-BEDT-TTF)₂Cu[N(CN)₂]Br | ¹²C replaced with ¹³C in central part of molecule | ~ Zero effect | ~ 0 | [13] |

Note: The exact values of Tc and α can vary between studies due to differences in sample quality and cooling protocols. The negative sign of α for H/D substitution is the key observation.

The data clearly shows that replacing the lighter hydrogen with heavier deuterium increases Tc, yielding a negative isotope exponent. Interestingly, substituting carbon isotopes in the core of the molecule has a negligible effect, indicating that specific vibrational modes associated with the terminal C-H bonds are crucial to this phenomenon.[13]

Theoretical Mechanisms for the Inverse Isotope Effect

The failure of the standard BCS model to explain the inverse isotope effect has led to the development of several alternative or extended theoretical frameworks.

Non-Phononic Pairing Mechanisms

Many unconventional superconductors are found near a magnetic instability.[11] This has led to theories where the pairing "glue" is not provided by phonons but by magnetic fluctuations (e.g., spin fluctuations).[15][16] In this scenario, the isotope effect would not be expected to follow the BCS prediction and could be zero, small, or even negative, depending on how isotopic substitution indirectly affects the magnetic interactions. Deuteration can subtly alter the crystal lattice parameters, which in turn can modify the strength of electronic correlations and spin fluctuations, leading to a change in Tc.

Anharmonic Electron-Phonon Coupling

The BCS theory assumes that lattice vibrations are harmonic. However, if the vibrations are strongly anharmonic (the restoring force is not linear with displacement), the simple M-0.5 scaling of phonon frequency breaks down.[17] It has been shown theoretically that strong anharmonicity, particularly for light atoms like hydrogen, can lead to an inverse isotope effect even within a phonon-mediated framework.[17] In this model, the lighter isotope (H) experiences larger zero-point motion and explores more of the anharmonic potential. This can lead to a suppression of the electron-phonon coupling constant (λ). Conversely, the heavier isotope (D) has smaller zero-point motion, experiences a more "harmonic" potential, and can exhibit stronger coupling, thus leading to a higher Tc.[17]

Interplay of Superconductivity and Mott Physics

The κ-(ET)₂X salts are strongly correlated electron systems close to a Mott metal-insulator transition.[12] The superconducting state emerges from a metallic state that is on the verge of localizing electrons due to strong Coulomb repulsion. Deuteration can push the system closer to the insulating side.[12][18] It is theorized that in this critical region, subtle structural changes induced by isotopic substitution can have a profound impact on the electronic bandwidth and the density of states at the Fermi level, which in turn strongly influences Tc. The increase in Tc upon deuteration may be a consequence of the system being pushed towards a more "optimal" state of electronic correlations for superconductivity, even as it moves closer to the insulating phase boundary.

Experimental Protocols for Investigating the Isotope Effect

Studying the inverse isotope effect in organic superconductors requires meticulous control over sample synthesis, characterization, and measurement conditions.

Protocol 1: Synthesis of Deuterated and Hydrogenated Crystals

The primary method for growing high-quality single crystals of these organic salts is electrochemical crystallization.[19][20]

Objective: To grow single crystals of κ-(H8-BEDT-TTF)₂Cu[N(CN)₂]Br and its deuterated analogue κ-(D8-BEDT-TTF)₂Cu[N(CN)₂]Br.

Materials:

-

Donor molecule: BEDT-TTF (hydrogenated) or d8-BEDT-TTF (deuterated).

-

Electrolyte salt mixture: CuBr, Na[N(CN)₂], and 18-crown-6 ether.

-

Solvent: 1,1,2-Trichloroethane (TCE) or a similar organic solvent.

-

Electrochemical H-cell.

-

Platinum electrodes (anode and cathode).

-

Constant current source.

-

Incubator or temperature-controlled environment.

Methodology:

-

Preparation: Dissolve the donor molecule (H8- or D8-BEDT-TTF) and the electrolyte salt mixture in the solvent within the electrochemical cell.

-

Cell Assembly: Place the platinum electrodes in the two compartments of the H-cell, separated by a glass frit.

-

Electrocrystallization: Place the cell in a temperature-controlled incubator (e.g., 30 °C) to ensure stable growth conditions.[19]

-

Current Application: Apply a small, constant DC current (e.g., 0.5 - 1.5 μA) across the electrodes. At the anode, the neutral donor molecules are oxidized.[19]

-

Crystal Growth: Over a period of several weeks (e.g., 4-6 weeks), the oxidized donor molecules and the complex anions slowly crystallize on the anode surface, forming dark, plate-like single crystals.

-

Harvesting: Carefully remove the crystals from the anode, rinse with a clean solvent, and dry.

Causality: The slow, constant-current electrochemical method is crucial for allowing large, high-quality crystals to form with minimal defects.[19] Temperature stability prevents solvent convection and ensures a uniform growth rate.

Caption: Workflow for experimental investigation of the isotope effect.

Protocol 2: Measurement of the Superconducting Transition

The transition temperature (Tc) is typically determined by measuring the magnetic susceptibility as a function of temperature using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Objective: To precisely determine Tc for both H8 and D8 crystals under controlled cooling conditions.

Apparatus:

-

SQUID Magnetometer.

-

Single crystal sample (H8 or D8).

-

Non-magnetic sample holder.

Methodology:

-

Crystal Verification: Before measurement, verify the single-crystal nature and orientation using a technique like Laue X-ray diffraction.[19]

-

Sample Mounting: Mount the crystal in the sample holder with its crystallographic axes oriented with respect to the applied magnetic field.

-

Cooling Protocol (Critical Step):

-

Cool the sample from room temperature down to a temperature above the glass transition (e.g., 100 K).

-

Implement a controlled, slow cooling ramp through the critical 80 K region. A rate of < 0.2 K/min is often required to observe the intrinsic properties.[9]

-

Continue cooling to the base temperature (e.g., 2 K).

-

-

Zero-Field-Cooled (ZFC) Measurement:

-

With the sample at base temperature, ensure the magnetic field is zero.

-

Apply a small DC magnetic field (e.g., 10-20 Oe).

-

Warm the sample slowly while recording the magnetic moment. The expulsion of the magnetic field (Meissner effect) below Tc results in a strong diamagnetic signal.

-

-

Field-Cooled (FC) Measurement:

-

Cool the sample from above Tc to the base temperature in the presence of the small DC magnetic field.

-

Record the magnetic moment during cooling. This measures the flux trapping within the superconductor.

-

-

Tc Determination: The onset of the diamagnetic transition in the ZFC curve is defined as Tc.

Causality: SQUID magnetometry is a bulk probe of superconductivity, making it superior to resistivity measurements which can be affected by filamentary superconductivity. The controlled slow cooling rate is essential because disorder in the ethylene groups can suppress Tc and broaden the transition, masking the true isotope effect.[9][13]

Conclusion and Outlook

The inverse isotope effect in organic superconductors remains a profound challenge to our fundamental understanding of electron pairing. Its existence in materials like κ-(BEDT-TTF)₂Cu[N(CN)₂]Br strongly indicates that the superconducting mechanism is unconventional, departing significantly from the simple phonon-mediated picture of BCS theory. Current evidence suggests a complex interplay between electron-phonon coupling (likely anharmonic), strong electronic correlations, and proximity to a magnetic insulating phase.

Future research in this field will focus on:

-

Advanced Spectroscopic Probes: Using techniques like angle-resolved photoemission spectroscopy (ARPES) and inelastic neutron scattering to directly probe the electronic structure and the nature of the pairing glue (phononic vs. magnetic).

-

Site-Specific Isotope Substitution: Moving beyond just H/D substitution to selectively label other atoms (e.g., ¹³C, ¹⁵N, ³⁴S) to map out which vibrational modes are most critical to the superconducting pairing.[21]

-

Theoretical Modeling: Developing more sophisticated theoretical models that can quantitatively capture the effects of anharmonicity, strong correlations, and unconventional pairing on Tc and the isotope exponent.

Unraveling the mystery of the inverse isotope effect will not only deepen our knowledge of organic superconductors but will also provide crucial insights into the broader landscape of unconventional superconductivity, guiding the search for new materials with enhanced superconducting properties.

References

-

Isotope Effect as a Probe of the Role of Phonons in Conventional and High Temperature Superconductors. Google Scholar. 4

-

Isotope Effect in Superconductivity. B.H. College. 1

-

BCS theory - Condensed Matter Physics. Fiveable. 2

-

BCS theory - Wikipedia. Wikipedia.

-

Does the isotope effect of mercury support the BCS theory? arXiv:1102.1467v1 [cond-mat.supr-con].

-

Organic superconductor - Wikipedia. Wikipedia.

-

SUPERCONDUCTIVITY OF -K-(BEDT-TTF)2 Cu[N(CN)2]Br: ISOTOPE EFFECT REVISITED. Cambridge University Press & Assessment.

-

Crystal Growth of the Layered Organic Antiferromagnet, Deuterated κ-(BEDT-TTF)2Cu[N(CN)2]Br. AIP Publishing.

-

Study of the isotopic effect and the influence of cooling rate on pining mechanism in organic superconductor κ-(BEDTTTF)2Cu[N(CN)2]Br. ResearchGate.

-

Model for the inverse isotope effect of FeAs-based superconductors in the π -phase-shifted pairing state. Semantic Scholar.

-

Electron–intramolecular-phonon coupling and possible superconductivity in negatively charged coronene and corannulene. The Journal of Chemical Physics | AIP Publishing.

-

Isotope Anomalies in Superconductors and the Pairing Mechanism. Mapping Ignorance.

-

Thermal expansion of organic superconductor κ-(D 4 -BEDT-TTF) 2 Cu{N(CN) 2 }Br. Isotopic effect. AIP Publishing.

-

Increasing superconducting critical temperature by enhancing electron-phonon coupling. Scienmag.

-

Inverse isotope effects and models for high-Tc superconductivity. PubMed.

-

Electronic Heat Capacity and Lattice Softening of Partially Deuterated Compounds of κ-(BEDT-TTF) 2 Cu[N(CN) 2 ]Br. MDPI.

-

Schematic phase diagram of κ-(BEDT-TTF)2-Cu[N(CN)2]X (X = Br, Cl, I)... ResearchGate.

-

Possible Inverse Isotope effect in High Tc Superconductors Using the Non Variational Quasi-particles Formulation. ResearchGate.

-

Pressure-temperature phase diagram of -(BEDT-TTF) 2 CuN(CN) 2 I... ResearchGate.

-

Design and Synthesis of Organic Superconductors. DTIC.

-

What is an isotopic effect in the case of a superconductor? Quora.

-

Unconventional Superconductivity. arXiv:1705.05593 [cond-mat.supr-con].

-

Resistivity and magnetization have been measured at different temperatures and magnetic fields in organic superconductors κ-(BEDT-TTF)2Cu[N(CN)2]Br. arXiv:2302.02604v1 [cond-mat.supr-con].

-

The isotope effect in superconductivity. Physics Today.

-

Superconductive pairing mechanism. Dale R. Harshman, Ph.D..

-

Isotope Effect in High-T c Superconductors. Dale R. Harshman, Ph.D..

-

Pressure-temperature phase diagram of the organic superconductor κ-(BEDT-TTF)2Cu[N(CN)2]I. ResearchGate.

-

Introduction to Unconventional Superconductivity. Boulder School for Condensed Matter and Materials Physics.

-

On the Theoretical Inconsistencies of Cooper Pairing in Superconductivity. Preprints.org.

-

Electron-phonon coupling and superconductivity in

-MoB -

The predominant interactions of non-phonon superconductivity near (left) and far from (right) the AFM transition; adapted from[1][2]. ResearchGate.

-

Isotope effect study of κ-(BEDT-TTF) 2 Cu(NCS) 2 : Labeling in the anion. J-Global.

-

Superconductivity in Organic Materials. ResearchGate.

-

[eli5] what is electron - phonon coupling? Reddit.

-

Role of Electron-Phonon Coupling in High Temperature Superconductivity Revealed from Angle-Resolved Photoemission Spectroscopy. OSTI.gov.

-

Positive and inverse isotope effect on superconductivity. arXiv.

-

It was found that the critical temperature of superconductors varies with isotopic mass. L.S.College, Muzaffarpur.

-

The Isotope Effect in Superconductors. ResearchGate.

-

Crystal Growth Techniques for Layered Superconductors. MDPI.

-

Crystal Growth of High-Temperature Superconductors. SpringerLink.

-

Kinetic isotope effect - Wikipedia. Wikipedia.

-

Kinetic Isotope Effects. Eugene E. Kwan.

Sources

- 1. bhcollege.ac.in [bhcollege.ac.in]

- 2. fiveable.me [fiveable.me]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Isotope Effect as a Probe of the Role of Phonons in Conventional and High Temperature Superconductors [article.sapub.org]

- 5. arxiv.org [arxiv.org]

- 6. BCS theory - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Organic superconductor - Wikipedia [en.wikipedia.org]

- 9. Superconductivity of κ-(BEDT–TTF)2 Cu[N(CN) 2]Br: Isotope Effect Revisited | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. [1705.05593] Unconventional Superconductivity [arxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. arxiv.org [arxiv.org]

- 15. boulderschool.yale.edu [boulderschool.yale.edu]

- 16. researchgate.net [researchgate.net]

- 17. Isotope Anomalies in Superconductors and the Pairing Mechanism - Mapping Ignorance [mappingignorance.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. Isotope effect study of κ-(BEDT-TTF)<sub>2</sub>Cu(NCS)<sub>2</sub>: Labeling in the anion. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

CAS 101751-48-8 supplier and purity specifications

Technical Guide to CAS 101751-48-8: Bis(ethylenedithio)tetrathiafulvalene-d8

Executive Summary

CAS 101751-48-8 , chemically known as This compound (or BEDT-TTF-d8 ), is a high-purity, deuterated organic semiconductor. It is the isotopically labeled analog of BEDT-TTF (ET), the most widely studied electron donor in the field of molecular conductors and organic superconductivity.

While historically the domain of solid-state physics, this compound has emerged as a critical material in Advanced Bio-Electronics and Drug Delivery Biosensors . Its primary utility in drug development lies in the fabrication of Electrolyte-Gated Organic Field-Effect Transistors (EGOFETs) used for real-time monitoring of drug metabolites and biomarkers (e.g., cortisol, glucose) in physiological fluids. The deuterated form is specifically employed to enhance oxidative stability and to elucidate phonon-electron coupling mechanisms in these sensitive devices.

Critical Disambiguation:

-

Not a Flame Retardant: Do not confuse with Bis(2-ethylhexyl) tetrabromophthalate (TBPH, CAS 26040-51-7), a brominated flame retardant often screened in toxicology.

-

Not a Therapeutic Agent: This is a materials science reagent, not a small-molecule drug candidate.

Part 1: Chemical Identity & Critical Properties

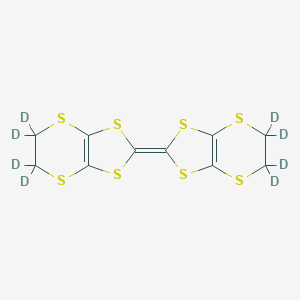

The deuterated modification (d8) involves the replacement of all eight hydrogen atoms on the ethylene bridges with deuterium. This isotopic substitution significantly alters the vibrational modes (phonon spectrum) without changing the electronic band structure, making it an essential probe for stability studies.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | BEDT-TTF-d8; ET-d8 |

| CAS Number | 101751-48-8 |

| Molecular Formula | C₁₀D₈S₈ |

| Molecular Weight | 392.76 g/mol (vs. 384.69 for non-deuterated) |

| Appearance | Yellow to amber/dark green crystalline powder |

| Solubility | Soluble in CS₂, Chlorobenzene; slightly soluble in THF |

| Melting Point | >240 °C (decomposition) |

Structural Visualization

The following diagram illustrates the core tetrathiafulvalene (TTF) scaffold with the deuterated ethylene bridges.

Part 2: Sourcing Strategy & Purity Tiers

For bio-electronic applications, "Technical Grade" is insufficient due to the risk of metallic impurities acting as charge traps. You must source Electronic Grade or Isotopic Reference Grade .

Supplier Landscape

The market for CAS 101751-48-8 is niche. It is not available from standard bulk chemical aggregators.

| Supplier Tier | Primary Vendors | Recommended Grade | Notes |

| Tier 1: Primary Source | TCI Chemicals (Product B1299) | >98.0% (T) | The definitive global supplier for this specific CAS. |

| Tier 2: Isotope Specialists | Cambridge Isotope Labs , Sigma-Aldrich (Isotec) | Isotopic Enrichment >98% | Often custom synthesis; required for NMR internal standards. |

| Tier 3: Bulk Synthesis | BOC Sciences , ChemScene | Custom Synthesis | Only for kg-scale device fabrication; requires rigorous QC. |

Procurement Specification Sheet

When ordering, attach these requirements to your Purchase Order (PO) to ensure batch consistency:

-

Chemical Purity: ≥ 98.0% (HPLC/Gravimetric).

-

Isotopic Enrichment: ≥ 98.0 atom % D.

-

Metal Impurities: < 10 ppm (Critical for semiconductor performance).

-

Appearance: Must be crystalline. Amorphous powder indicates poor synthesis control.

Part 3: Analytical Verification Protocols

Trusting the Certificate of Analysis (CoA) is risky in high-sensitivity device fabrication. Use the following Self-Validating System to verify the material upon receipt.

Protocol A: Isotopic Purity Verification (H-NMR)

Goal: Confirm the absence of protons in the ethylene bridge positions. Rationale: A fully deuterated sample should be "NMR silent" in the alkyl region.

-

Solvent: Dissolve 5 mg in CS₂/CDCl₃ (1:1 mixture) . Note: BEDT-TTF is poorly soluble in pure CDCl₃; Carbon Disulfide is required.

-

Instrument: 400 MHz (or higher) H-NMR.

-

Acquisition: 64 scans, relaxation delay = 5s.

-

Analysis:

-

Pass Criteria: No peak observed at δ ~3.3 ppm (singlet corresponding to -CH₂- protons).

-

Fail Criteria: Detectable peak at 3.3 ppm indicates incomplete deuteration (<98% D).

-

Protocol B: Chemical Purity (HPLC)

Goal: Detect oxidation byproducts (e.g., sulfoxides) or unreacted precursors.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Isocratic Acetonitrile:Chlorobenzene (80:20) .

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 320 nm (characteristic TTF absorption).

-

Retention Time: BEDT-TTF-d8 elutes ~4-5 minutes (system dependent).

-

Pass Criteria: Single major peak >98% area integration.

Analytical Workflow Diagram

Part 4: Application in Drug Development (Bio-Electronics)

Why would a drug development professional need an organic superconductor? The answer lies in Pharmacokinetics (PK) Monitoring .

The Use Case: Researchers are developing wearable biosensors and smart implants that continuously monitor drug levels in interstitial fluid. BEDT-TTF is used as the charge-transfer channel in these sensors because:

-

Biocompatibility: Unlike silicon, organic conductors are flexible and less inflammatory.

-

Sensitivity: Electrolyte-Gated Transistors (EGOFETs) based on BEDT-TTF can detect femtomolar concentrations of analytes.

Why Deuterated (d8)? In advanced R&D, the deuterated form is used to:

-

Enhance Stability: C-D bonds are stronger than C-H bonds (Kinetic Isotope Effect), making the sensor more resistant to oxidative degradation in biological fluids.

-

Vibrational Spectroscopy: In Raman microspectroscopy of the sensor interface, the C-D stretch is shifted to a "silent region" (2100–2200 cm⁻¹), allowing researchers to distinguish the sensor material from protein/lipid signals in the tissue.

References

-

Tokyo Chemical Industry (TCI). Product Specification: this compound (Product No. B1299). Retrieved from .

-

Rivnay, J., et al. (2018). "Organic electrochemical transistors."[1][2] Nature Reviews Materials, 3, 17086. (Context on Organic Bioelectronics).

- Williams, J. M., et al. (1990). "Organic Superconductors: Synthesis, Structure, Properties, and Theory." Prentice Hall. (Seminal text on BEDT-TTF chemistry).

-

Mori, H. (2004). "Structural Genealogy of BEDT-TTF-Based Organic Conductors." Chemical Reviews, 104(11), 5005-5096. .

-

National Institutes of Health (NIH) PubChem. Substance Record for CAS 101751-48-8. Retrieved from .

Sources

- 1. Utilizing organic mixed conductors for bioelectronic devices & Driving innovation through advanced sensors and wearable technology - Stanford Wearable Electronics Initiative [wearable.su.domains]

- 2. An antibacterial sensitive wearable biosensor enabled by engineered metal-boride-based organic electrochemical transistors and hydrogel microneedles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Mott insulator to superconductor transition in ET-d8 salts

Technical Guide: Bandwidth-Controlled Mott Transition in Deuterated -(ET) Cu[N(CN) ]Br

Executive Summary

The organic charge-transfer salt

This guide details the operational protocols to synthesize, tune, and characterize the d8-

Part 1: Theoretical Framework & Mechanism

The Physics of "Chemical Pressure"

The electronic state of

-

h8-Br (Hydrogenated):

is just below the critical value -

d8-Br (Deuterated): Deuteration modifies the C-H (vs C-D) bond vibration zero-point energy, resulting in a slightly shorter bond length but, counter-intuitively, a slightly expanded unit cell volume or modified transfer integrals. This acts as negative chemical pressure (approx. -400 to -500 bar equivalent relative to h8).

-

Result: The d8-Br system is pushed toward the Mott insulating phase. At ambient pressure, it resides in a region of phase coexistence where the ground state is determined by thermal history (disorder).

The Phase Diagram

The transition is first-order below a critical endpoint (

Figure 1: Conceptual Phase Diagram of

Part 2: Material Synthesis (Electrocrystallization)[2]

High-purity single crystals are required. The presence of impurities acts as disorder, which can suppress the first-order nature of the transition.

Reagents and Precursors

-

Donor: d8-BEDT-TTF (Deuterated Bis(ethylenedithio)tetrathiafulvalene). Note: Isotopic purity must be >98% to ensure consistent "negative pressure" effects.

-

Anion: Cu[N(CN)

]Br (formed in situ from CuBr, NaN(CN) -

Solvent: 1,1,2-Trichloroethane (TCE) or Chlorobenzene + 10% Ethanol (v/v). Crucial: Solvents must be dried over Al

O

Electrochemical Protocol

Method: Constant Current Galvanostatic Electrocrystallization.

| Parameter | Setting | Rationale |

| Current Density | 0.5 - 1.0 | Low current ensures slow growth, minimizing solvent inclusion and defects. |

| Temperature | 20°C (Strictly Controlled) | Temperature fluctuations induce growth striations. |

| Duration | 2 - 4 Weeks | Required for crystals to reach measurable size (1-2 mm). |

| Anodes | Platinum Wire (1mm dia) | Inert electrode surface. |

Synthesis Workflow

Figure 2: Step-by-step electrocrystallization workflow for high-purity d8-

Part 3: Experimental Control of the Transition

This section defines the two primary "knobs" used to drive the d8-salt across the Mott boundary.

Kinetic Control: The Cooling Rate Effect

The terminal ethylene groups of the BEDT-TTF molecule can adopt two conformations: eclipsed or staggered .

-

Glass Transition (

): Around 75-80 K. -

Rapid Cooling (> 5 K/min): Freezes the ethylene groups in a disordered state. This disorder suppresses superconductivity and stabilizes the Mott insulating state (or a "bad metal" state).

-

Slow Cooling (< 0.2 K/min): Allows ethylene groups to order. This reduces the random potential, stabilizing the Superconducting ground state.

Protocol:

-

Mount sample in cryostat.

-

Cool from 300 K to 100 K at standard rate.

-

Critical Region (100 K

50 K):-

To induce Insulator: Quench at >10 K/min.

-

To induce Superconductor: Anneal at 0.1 K/min.

-

Thermodynamic Control: Hydrostatic Pressure

Because d8-Br is effectively at "negative" pressure, applying real positive pressure compensates for the deuteration effect.

Equipment: BeCu Clamped Pressure Cell.

Medium: Daphene 7373 (solidifies at ~200K but retains hydrostaticity well).

Target Pressure: The transition occurs at very low pressures for d8-Br, often

Part 4: Measurement & Data Interpretation

Transport Measurements (4-Probe Resistivity)

-

Configuration: Inter-plane resistivity (

) is often cleaner than in-plane due to less micro-crack sensitivity. -

Signature of Mott Insulator: Resistivity increases exponentially upon cooling (

), often showing a hump around 40-50 K. -

Signature of Superconductor: Sharp drop to zero resistance at

K. Re-entrant transitions (Metal

Comparative Data: h8 vs. d8

| Property | h8- | d8- | d8- |

| Ground State | Bulk Superconductor | Inhomogeneous SC / Phase Coexistence | Mott Insulator / Weak Metal |

| 11.8 K | ~11.2 K (Partial volume) | None (or trace < 4 K) | |

| Lattice Volume | |||

| Critical Pressure ( | 0 bar | ~100 - 300 bar | > 500 bar |

Transdisciplinary Insight: Disorder Engineering

For Drug Development/Materials Scientists: The "Cooling Rate" phenomenon in ET-salts is physically analogous to polymorph control in pharmaceutical APIs. Just as rapid precipitation can lock a drug into a metastable amorphous or distinct crystal habit with different solubility, rapid cooling locks the electronic system of the d8-salt into a metastable insulating state. This system serves as a perfect quantum analog for studying kinetics-driven phase selection.

References

-

Kanoda, K. (1997). "Electron Correlation, Metal-Insulator Transition and Superconductivity in Quasi-2D Organic Systems, (ET)2X". Physica C: Superconductivity. Link

-

Kawamoto, A., Miyagawa, K., & Kanoda, K. (1995).

-(BEDT-TTF) -

Taniguchi, H., et al. (2003). "Anomalous Pressure Dependence of Superconductivity in

-(BEDT-TTF) -

Su, X., et al. (1998). "Cooling Rate Dependence of the Superconducting Transition in

-(BEDT-TTF) -

Toyota, N., Lang, M., & Müller, J. (2007). Low-Dimensional Molecular Metals. Springer Series in Solid-State Sciences. Link

A Guide to Chemical Pressure Tuning in Organic Superconductors Using Deuterated BEDT-TTF

This technical guide provides an in-depth exploration of chemical pressure tuning, a powerful technique for investigating the electronic properties of molecular materials. It focuses on the use of deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) as a means to finely control the delicate interplay between insulating and superconducting ground states in organic charge-transfer salts. This document is intended for researchers and scientists in condensed matter physics, materials science, and related fields.

The Concept of Chemical Pressure: A Subtle Alternative to Hydrostatic Force

In the study of correlated electron systems, external pressure is a critical tool for tuning electronic bandwidth and, consequently, the electronic phase of a material.[1] Applying hydrostatic pressure physically compresses the crystal lattice, increasing the overlap between molecular orbitals and broadening the electronic bands. This can drive a system from a Mott insulating state to a metallic or even a superconducting state.[2][3]

However, the application of physical pressure can be experimentally challenging, requiring specialized equipment like diamond anvil cells.[4] "Chemical pressure" offers an elegant and precise alternative. By making small, specific chemical modifications to the constituent molecules of a crystal, one can induce changes in the crystal lattice that mimic the effects of external pressure.[1][2] This can be achieved by substituting atoms with their isotopes or by altering the size and shape of counter-anions in a charge-transfer salt.[1][5]

One of the most effective methods for exerting chemical pressure in the renowned family of κ-(BEDT-TTF)₂X organic superconductors is the selective deuteration of the BEDT-TTF donor molecule.

The BEDT-TTF Platform: A Landscape of Correlated Phases

The organic molecule bis(ethylenedithio)tetrathiafulvalene, or BEDT-TTF, is a cornerstone of molecular electronics.[1][6] In its charge-transfer salts, particularly those with the κ-type packing motif, BEDT-TTF molecules form dimers that create a two-dimensional conducting layer.[1][7] These layers are separated by insulating anion layers, leading to highly anisotropic electronic properties.

The electronic ground state of these materials is governed by the ratio of the on-site Coulomb repulsion (U) to the electronic bandwidth (W).[2] This U/W ratio can be conceptualized as a tunable parameter on a generalized phase diagram. By applying pressure, either physical or chemical, one can increase W, thereby decreasing U/W and navigating the phase diagram from an antiferromagnetic Mott insulator to a paramagnetic metal, often with a dome of unconventional superconductivity in between.[2][8]

Deuteration as a Precision Tuning Knob

The substitution of hydrogen with its heavier isotope, deuterium, in the terminal ethylene groups of the BEDT-TTF molecule is a subtle yet powerful method for applying chemical pressure.[1] This substitution, creating what is often referred to as d₈-BEDT-TTF, results in a slight contraction of the C-D bonds compared to C-H bonds and alters the vibrational modes (phonons) of the molecule.[9] These subtle changes can lead to a more compact molecular packing in the crystal, effectively increasing the orbital overlap and bandwidth, thus mimicking the application of positive physical pressure.

However, the effect is not always straightforward. In some systems, deuteration can lead to an "inverse isotope effect," where the superconducting transition temperature (Tc) is suppressed, contrary to the predictions of the standard Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity.[9] This highlights the complex interplay between lattice dynamics, electron-phonon coupling, and electronic correlations in these materials.

Caption: From deuterated precursors to physical property characterization.

Characterization of Chemical Pressure Effects

A suite of experimental techniques is employed to quantify the effects of deuteration on the crystal structure and physical properties of BEDT-TTF salts.

| Technique | Measured Property | Information Gained |

| Single-Crystal X-ray Diffraction | Lattice parameters (a, b, c, β), unit cell volume (V), atomic positions. | Direct measure of the structural changes induced by deuteration (i.e., the chemical pressure effect). [10] |

| Variable-Temperature Resistivity Measurement | Electrical resistance as a function of temperature. | Determination of the metal-insulator transition temperature and the superconducting transition temperature (Tc). [11][12] |

| SQUID Magnetometry | Magnetic susceptibility as a function of temperature. | Unambiguous confirmation of bulk superconductivity through observation of the Meissner effect (expulsion of magnetic field). [13] |

Case Study: The κ-(BEDT-TTF)₂Cu[N(CN)₂]Br System

The κ-(BEDT-TTF)₂Cu[N(CN)₂]Br salt (hereafter κ-Br) is a prototypical example of a system where chemical pressure tuning has been extensively studied. The hydrogenated version (h₈-κ-Br) is a superconductor at ambient pressure with a Tc of approximately 11.6 K. [14]In contrast, the closely related κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl (κ-Cl) is an antiferromagnetic insulator at ambient pressure and requires external pressure to become superconducting. [14] Deuteration of the BEDT-TTF molecule in the κ-Br salt effectively pushes it closer to the insulating phase, demonstrating a negative chemical pressure effect in this specific case. This is often accompanied by a suppression of Tc.

| Compound | a (Å) | b (Å) | c (Å) | V (ų) | Tc (K) |

| κ-(h₈-BEDT-TTF)₂Cu[N(CN)₂]Br | 12.943 | 30.012 | 8.543 | 3315.9 | ~11.6 |

| κ-(d₈-BEDT-TTF)₂Cu[N(CN)₂]Br | 12.961 | 29.989 | 8.560 | 3321.6 | ~11.2 |

Note: Lattice parameters are temperature-dependent; these are representative values. The change in volume upon deuteration can be subtle and is influenced by cooling rates. [10][14]

Caption: Deuteration shifts the position of a material on the generalized phase diagram.

Advanced Considerations and Future Outlook

The study of deuterated BEDT-TTF salts has revealed a rich and complex physics that continues to be an active area of research.

-

The Inverse Isotope Effect: In many conventional superconductors, increasing the isotopic mass leads to a decrease in Tc, a phenomenon well-described by the BCS theory. [9]However, in some organic superconductors, the opposite is observed. This "inverse isotope effect" suggests that non-phononic pairing mechanisms, or more complex electron-phonon interactions, may be at play. [15]* Cooling Rate Dependence: The physical properties of κ-(BEDT-TTF)₂X salts can be highly sensitive to the rate at which they are cooled. [14]This is attributed to a glass-like freezing of the terminal ethylene groups of the BEDT-TTF molecules at low temperatures. [10]Different cooling rates can lock in different degrees of disorder, which in turn affects the electronic properties.

The use of deuterated BEDT-TTF and other chemical pressure techniques will continue to be invaluable for exploring the frontiers of condensed matter physics. These methods provide the fine control necessary to probe quantum critical points, investigate the nature of unconventional superconductivity, and search for exotic states of matter like quantum spin liquids.

References

- Leitch, L. C., & Morse, A. T. (1952). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES. Canadian Journal of Chemistry, 30(12), 924-932.

- Faragher, R. J., & Schwan, A. L. (2008). New Deuterated Oligo(ethylene glycol) Building Blocks and Their Use in the Preparation of Surface Active Lipids Possessing Labeled Hydrophilic Tethers. The Journal of Organic Chemistry, 73(4), 1368-1378.

- Tajima, N., et al. (2022). Superconductivity and Charge Ordering in BEDT-TTF Based Organic Conductors with β″-Type Molecular Arrangement. MDPI.

- He, Z., et al. (2023). Anisotropic superconductivity and unconventional pairing in the organic superconductor κ-(BEDT-TTF)2Cu[N(CN)2]Br. arXiv:2302.02604v1.

-

Yamamoto, H. M. (n.d.). κ-type BEDT-TTF salt. RIKEN. Retrieved from [Link]

- Pesotskii, S. I., et al. (2022). Effect of External Pressure on the Metal–Insulator Transition of the Organic Quasi-Two-Dimensional Metal κ-(BEDT-TTF)2Hg(SCN)2Br. MDPI.

- Komet 335 Magnetism. (2017). Organic Charge Transfer Salts. University of Würzburg.

-

Larsen, J., & Lenoir, C. (1998). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]D[16][17]ITHIINYLIDENE (BEDT-TTF). Organic Syntheses, 72, 265.

- Wang, H. H., et al. (1992). 13c,1Jc Isotope Effect for Tc and Consequences Regarding the Superconducting Pairing Mechanism in K-(ET). Inorganic Chemistry, 31(23), 4815-4817.

- Nakazawa, Y., et al. (2012). Thermodynamic Properties of κ-(BEDT-TTF)

- Consensus. (2025). Isotope Effect and Electron-Phonon Interaction. Superconducting Devices Class Notes.

- Ito, H., et al. (1993). Superconducting fluctuation in K-type BEDT-TTF organic superconductors. Synthetic Metals, 56(1-3), 2255-2260.

- ResearchGate. (2024).

-

Yamamoto, K. (n.d.). κ-type BEDT-TTF salt. Yamamoto Group. Retrieved from [Link]

- B.H. College. (n.d.). Isotope Effect in Superconductivity.

- ResearchGate. (n.d.). The crystal structure of three layered organic charge-transfer salts.

- Nakazawa, Y., et al. (2012). Thermodynamic Properties of κ-(BEDT-TTF)2X Salts: Electron Correlations and Superconductivity.

- Larrimore, L. (n.d.). Low Temperature Resistivity. University of Chicago.

- Barman, S., et al. (2017). High pressure behaviour of the organic semiconductor salt (TTF-BTD)2I3. RSC Advances, 7(57), 35935-35941.

- Christensen, J. A., et al. (2021). Synthesis of New Derivatives of BEDT-TTF: Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BEDT-TTF) Systems.

- Sato, T., et al. (2023). Thermodynamic evidence for a Mott-insulator-to-metal crossover in a pristine quantum-spin-liquid candidate κ-(BEDT-TTF)2Cu2(CN)3. arXiv:2301.04310v1.

- Tsuchiya, S., et al. (n.d.). Ultrafast Carrier Dynamics in an Organic Superconductor kappa-(BEDT-TTF)(2)Cu[N(CN)(2). huscap.

- Elsinger, H. G., et al. (2000). kappa-(BEDT-TTF)2Cu[N(CN)(2)]Br: a fully gapped strong-coupling superconductor. Physical Review Letters, 84(26 Pt 1), 6098-6101.

- Klapwijk, T. M., et al. (2022). Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. PMC.

- Müller, J., et al. (2006). Determining ethylene group disorder levels in {kappa}-(BEDT-TTF){sub 2}Cu[N(China){sub 2}]Br. Semantic Scholar.

- ResearchGate. (2025). kappa-(BEDT-TTF)2Cu[N(CN)(2)]Br: a fully gapped strong-coupling superconductor.

- Zhu, H., et al. (2013). Solvent-Included Ternary Charge-Transfer Salt (BEDT-TTF)2GaCl4(C6H5Cl)0.5, (BEDT-TTF = Bis(ethyelenedithio)

- Mori, H., et al. (2020). Structures and Properties of New Organic Conductors: BEDT-TTF, BEST and BETS Salts of the HOC2H4SO3− Anion.

- Gidopoulos, N., et al. (2008). Towards the parameterisation of the Hubbard model for salts of BEDT-TTF: A density functional study of isolated molecules. arXiv:0810.5452v2. molecules. arXiv:0810.5452v2.

Sources

- 1. κ-type BEDT-TTF salt | 山本グループ [yamamoto.ims.ac.jp]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. High pressure behaviour of the organic semiconductor salt (TTF-BTD)2I3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [0810.5452] Towards the parameterisation of the Hubbard model for salts of BEDT-TTF: A density functional study of isolated molecules [arxiv.org]

- 7. Isotope Effect in High-Tc Superconductors – Dale R. Harshman, Ph.D. [physikon.net]

- 8. arxiv.org [arxiv.org]

- 9. bhcollege.ac.in [bhcollege.ac.in]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. mdpi.com [mdpi.com]

- 15. wurz.space.unibe.ch [wurz.space.unibe.ch]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. isotope.com [isotope.com]

Methodological & Application

Application Note: 1H-NMR Characterization of Deuterated Organic Conductors

Topic: Advanced Characterization of Deuterated Organic Conductors via 1H-NMR Content Type: Application Note & Detailed Protocol Audience: Materials Scientists, Physicists, and Synthetic Chemists.

Abstract

Deuteration of organic conductors (e.g., BEDT-TTF salts, TCNQ derivatives) is a critical technique used to tune electronic bandwidth via "chemical pressure" and to probe phonon-mediated pairing mechanisms in superconductivity. However, characterizing these materials presents a paradox: while the goal is to replace protons (

This guide outlines the dual-utility of 1H-NMR in this field:

-

Solution-State qNMR: Quantifying isotopic purity (residual proton analysis) with high precision.

-

Solid-State 1H-NMR: Utilizing residual protons as dilute magnetic probes to measure spin-lattice relaxation (

), offering insights into electronic correlations and superconducting gaps without the line-broadening associated with fully protonated lattices.

Section 1: The Rationale for Deuteration

Before detailing the protocol, it is essential to understand why these materials are characterized this way.

-

Chemical Pressure Tuning: Replacing C-H with C-D bonds slightly contracts the C-H(D) bond length due to the lower zero-point energy of the heavier isotope. In organic conductors like

-(BEDT-TTF) -

Hyperfine Engineering: The gyromagnetic ratio of deuterium is roughly 6.5x smaller than that of a proton (

). Deuteration suppresses the dominant nuclear dipolar broadening, allowing researchers to resolve minute hyperfine interactions in the metallic state. -

Phonon Dynamics: comparing

between hydrogenated and deuterated samples allows quantification of the isotope effect (

Section 2: Protocol A - Quantitative Isotopic Purity (Solution State)

Objective: Determine the percentage of deuteration (

Experimental Workflow

-

Internal Standard Selection:

-

Use a trace-certified standard (e.g., Maleic Acid, Dimethyl sulfone) with a distinct chemical shift from the analyte.

-

Avoid TMS for quantification; its volatility compromises mass accuracy.

-

-

Sample Preparation:

-

Weigh

5-10 mg of deuterated conductor (e.g., d8-BEDT-TTF) into a clean vial. -

Add a precise mass of Internal Standard (aim for 1:1 molar ratio with the expected residual protons, not the bulk material).

-

Dissolve in a proton-free solvent (e.g., 99.96% CDCl

or CS

-

-

Acquisition Parameters (The "Long-Relaxation" Mode):

-

Pulse Angle: 90° (maximize signal per scan).

-

Relaxation Delay (d1): 60 seconds . (Standard is 1-5s. Due to the "dilute spin" effect of deuteration, residual protons may have

. Failure to wait -

Spectral Width: 20 ppm (catch all sidebands).

-

Scans (ns): 64–128 (High S/N required for minute signals).

-

Temperature: 298 K (Regulated to prevent peak drifting).

-

-

Data Processing:

-

Apply exponential window function (lb = 0.3 Hz).

-

Phase correction: Manual only . (Auto-phase often fails on small impurity peaks).

-

Baseline correction: Polynomial (order 3-5).

-

Calculation

[1]- : Integral area[2]

- : Number of protons per molecule (for the analyte, use the theoretical number if it were fully protonated)

- : Percentage of Hydrogen remaining.

-

Deuteration Level:

Section 3: Protocol B - Solid-State Electronic Dynamics

Objective: Use residual protons as non-perturbative probes to measure the spin-lattice relaxation rate (

Experimental Workflow

-

Probe Setup:

-

Use a static (non-spinning) probe or MAS probe with low background.

-

Cryostat capability: 4 K to 300 K.

-

-

Pulse Sequence: Saturation Recovery (preferred over Inversion Recovery for solids to avoid heating and spectral diffusion issues).

-

Sequence: [90° - gradient/homospoil] x n -> variable delay (τ) -> 90° (read) -> Acq.

-

-

Measurement Protocol:

-

Frequency: Larmor frequency of

H (e.g., 400 MHz). -

Temperature Sweep: Measure

at logarithmic intervals (e.g., 300K, 100K, 50K, 20K, 10K, 5K). -

Delay List: Logarithmic spacing from

to

-

-

Data Analysis (The Stretch Factor):

-

In disordered or deuterated organic conductors, relaxation is often non-mono-exponential.

-

Fit magnetization recovery

to the Stretched Exponential (Kohlrausch-Williams-Watts) function : -

: Heterogeneity parameter (

-

Section 4: Visualization of Workflows

Figure 1: Characterization Logic Flow

Caption: Workflow distinguishing the chemical QC path (Solution NMR) from the physical property path (Solid State NMR).